CYP2C19 Inhibition: Profiling Off-Target Metabolic Liability Compared to Other CYP Isoforms
When evaluated for cytochrome P450 inhibition in human liver microsomes, 4-chloro-2-hydroxybenzonitrile demonstrates selective, low-potency inhibition. It inhibits CYP2C19 with an IC50 of 4.10 µM, while showing comparable or lower activity against CYP2B6 (IC50 = 3.90 µM) and a significantly reduced effect on CYP2C8 (IC50 = 16.0 µM) [1]. This quantitative profile is essential for researchers designing pro-drugs or studying drug-drug interactions, as it indicates a relatively low risk for major metabolic interference at typical screening concentrations.
| Evidence Dimension | Inhibition of Cytochrome P450 enzymes (IC50) |
|---|---|
| Target Compound Data | CYP2C19: 4.10 µM; CYP2B6: 3.90 µM; CYP2C8: 16.0 µM |
| Comparator Or Baseline | Cross-comparison of IC50 values against different CYP isoforms within the same assay system (human liver microsomes). |
| Quantified Difference | CYP2C8 inhibition is approximately 3.9- to 4.1-fold weaker than CYP2C19 and CYP2B6 inhibition. |
| Conditions | Human liver microsomes; preincubation for 5 minutes with NADPH-regenerating system; substrates: omeprazole (CYP2C19), bupropion (CYP2B6), amodiaquine (CYP2C8). |
Why This Matters
This specific IC50 profile allows researchers to predict and mitigate potential metabolic liabilities or drug-drug interactions, a key differentiator from other benzonitrile derivatives with unknown or more potent CYP inhibition.
- [1] BindingDB. (n.d.). BDBM50366404 (CHEMBL4162449): CYP450 Inhibition Data for 4-Chloro-2-hydroxybenzonitrile. View Source
